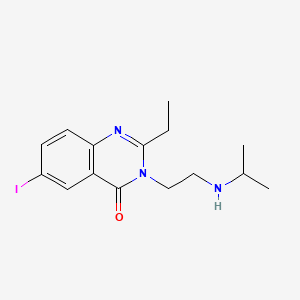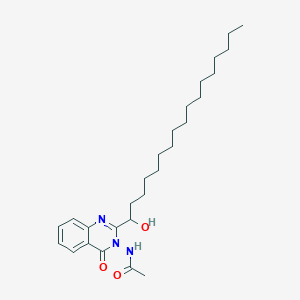
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chloro substituent, and an oxadiazole ring attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Amidation: The final step involves the formation of the benzamide by reacting the chlorinated oxadiazole derivative with butylamine under appropriate conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylbenzamide: Lacks the chloro and oxadiazole substituents, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chloro substituent but lacks the butyl and oxadiazole groups.
N-(3-Methyl-1,2,4-oxadiazol-5-yl)benzamide: Contains the oxadiazole ring but lacks the butyl and chloro substituents.
Uniqueness
N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, may enhance its stability and bioactivity compared to similar compounds.
Propiedades
Número CAS |
62347-75-5 |
|---|---|
Fórmula molecular |
C14H16ClN3O2 |
Peso molecular |
293.75 g/mol |
Nombre IUPAC |
N-butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-4-9-18(14-16-10(2)17-20-14)13(19)11-5-7-12(15)8-6-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
PMENWTMUCIQRKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


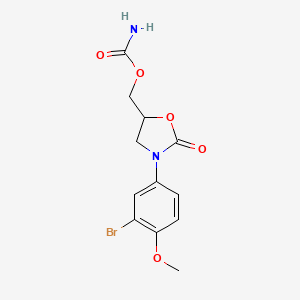
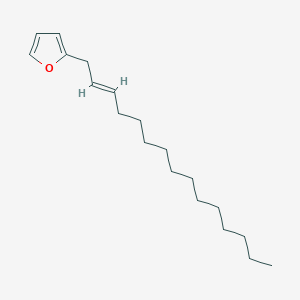

![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
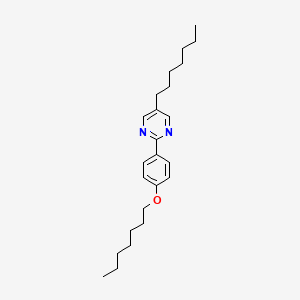
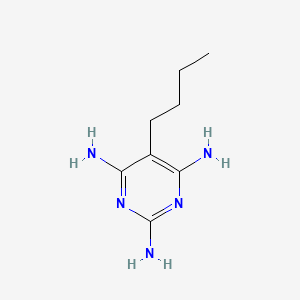

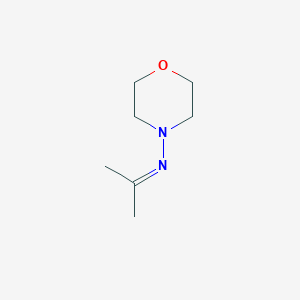


![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
